Cas no 1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one)

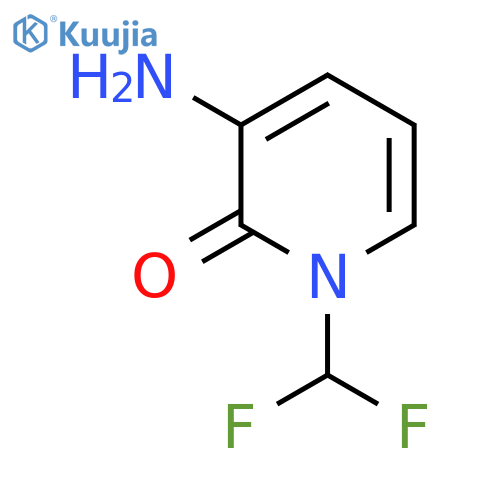

1263181-53-8 structure

商品名:3-Amino-1-difluoromethyl-1H-pyridin-2-one

CAS番号:1263181-53-8

MF:C6H6F2N2O

メガワット:160.121448040009

CID:4827356

3-Amino-1-difluoromethyl-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE

- 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one

- 3-Amino-1-difluoromethyl-1H-pyridin-2-one

-

- インチ: 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2

- InChIKey: OVJFBQJIWRGUAH-UHFFFAOYSA-N

- ほほえんだ: FC(N1C=CC=C(C1=O)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 235

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-Amino-1-difluoromethyl-1H-pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM491697-1g |

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one |

1263181-53-8 | 97% | 1g |

$567 | 2022-06-13 | |

| Alichem | A029198653-1g |

3-Amino-1-difluoromethyl-1H-pyridin-2-one |

1263181-53-8 | 95% | 1g |

$591.60 | 2022-04-03 | |

| Aaron | AR01DLF8-2.5g |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 2.5g |

$1989.00 | 2023-12-16 | |

| Enamine | EN300-783230-2.5g |

3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |

1263181-53-8 | 95% | 2.5g |

$1428.0 | 2024-05-22 | |

| 1PlusChem | 1P01DL6W-250mg |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 250mg |

$508.00 | 2024-07-09 | |

| 1PlusChem | 1P01DL6W-500mg |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 500mg |

$766.00 | 2024-07-09 | |

| 1PlusChem | 1P01DL6W-2.5g |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 2.5g |

$1827.00 | 2024-07-09 | |

| 1PlusChem | 1P01DL6W-5g |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 5g |

$2670.00 | 2024-07-09 | |

| Enamine | EN300-783230-0.25g |

3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |

1263181-53-8 | 95% | 0.25g |

$361.0 | 2024-05-22 | |

| Aaron | AR01DLF8-10g |

3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |

1263181-53-8 | 95% | 10g |

$4331.00 | 2023-12-16 |

3-Amino-1-difluoromethyl-1H-pyridin-2-one 関連文献

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 307-59-5(perfluorododecane)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量